

An In-Depth Technical Guide to Lamalbid: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Lamalbid*

Cat. No.: *B1258926*

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Abstract

Lamalbid, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of **Lamalbid**, focusing on its chemical structure, physicochemical characteristics, and known biological activities. Detailed experimental protocols for its quantification are presented, and its anti-inflammatory effects are discussed, including its influence on cytokine secretion. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

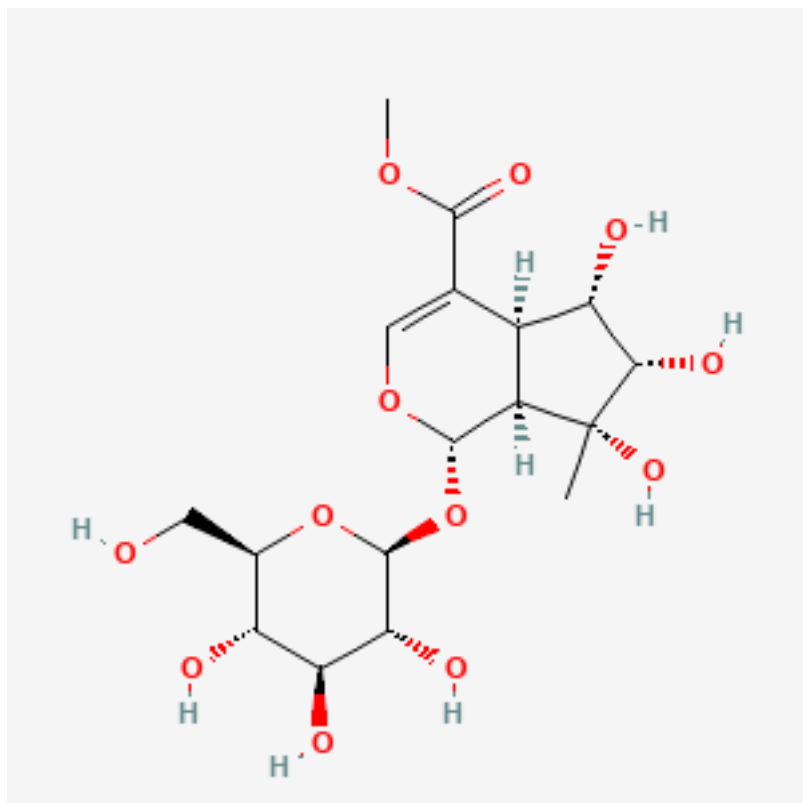
Chemical Structure and Identification

Lamalbid is classified as an iridoid, a class of secondary metabolites characterized by a cyclopentane[c]pyran skeleton. It is primarily isolated from plants of the *Lamium* genus, such as *Lamium barbatum* and *Lamium album* (white dead nettle).^[1]

The chemical identity of **Lamalbid** is defined by the following identifiers:

Identifier	Value
IUPAC Name	(1S,4aR,5S,6S,7aS)-1,4a,5,6-tetrahydroxy-7-methyl-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl[oxy)methyl)-6-hydroxyoxane-3,4,5-triol
CAS Number	52212-87-0[1]
PubChem CID	21637592
Molecular Formula	C17H26O12[1]
Molecular Weight	422.4 g/mol [1]
Canonical SMILES	<chem>C1=C(O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)[C@H]3--INVALID-LINK--(C)O">C@HO</chem>

Below is a 2D representation of the chemical structure of **Lamalbid**.



Physicochemical Properties

Lamalbid is typically found as a powder.[1] It exhibits solubility in various polar organic solvents.

Property	Value	Source
Physical Description	Powder	[1]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[1]

Note: Detailed quantitative data on properties such as melting point, boiling point, and specific solubility coefficients are not extensively reported in the currently available literature.

Biological Activity and Mechanism of Action

Lamalbid has demonstrated noteworthy anti-inflammatory properties. Its biological activity has been primarily investigated in the context of immune cell responses.

Anti-inflammatory Effects

Research has shown that **Lamalbid** can significantly inhibit the secretion of pro-inflammatory cytokines in human neutrophils. Specifically, it has been observed to be a more potent inhibitor of Interleukin-8 (IL-8) secretion compared to Tumor Necrosis Factor-alpha (TNF- α).[2] At a concentration of 25 μ M, **Lamalbid** inhibited the secretion of IL-8 by a substantial margin.[2] This suggests a potential role for **Lamalbid** in modulating inflammatory responses, particularly those involving neutrophil activity.

The table below summarizes the inhibitory effects of **Lamalbid** on cytokine secretion.

Cytokine	Concentration	Inhibition	Cell Type
IL-8	25 μ M	Significant inhibition (29.1% to 50.0% range for a group of compounds including Lamalbid)	Human Neutrophils
TNF- α	25 μ M	Less significant inhibition compared to IL-8	Human Neutrophils

Signaling Pathways

The precise signaling pathways through which **Lamalbid** exerts its anti-inflammatory effects have not yet been fully elucidated in the available scientific literature. While its inhibitory action on cytokine secretion is established, the upstream molecular targets and the specific intracellular signaling cascades involved remain an area for further investigation.

Experimental Protocols

Quantification of Lamalbid using HPLC-DAD

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been developed for the quantification of **Lamalbid** in plant extracts, particularly from *Lamium album* flowers.^{[3][4]}

Instrumentation and Conditions:

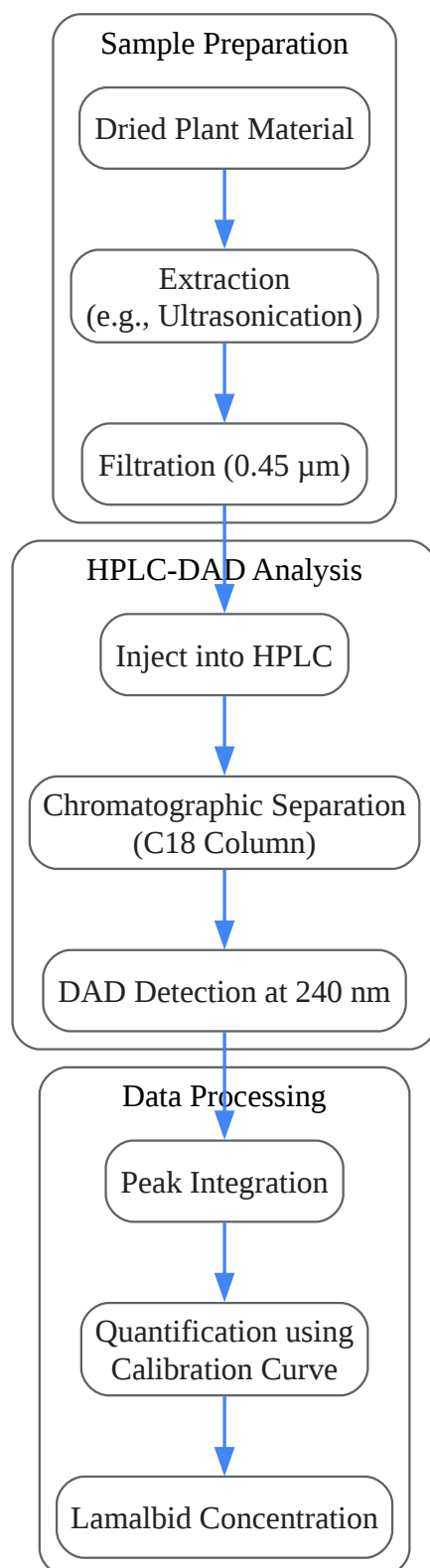
- Chromatographic System: Agilent 1200 series HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, and diode-array detector.
- Column: Zorbax SB-C18 (4.6 \times 150 mm, 5 μ m) or a similar C18 reversed-phase column.
- Mobile Phase:
 - A: 0.5% (v/v) orthophosphoric acid in water
 - B: Acetonitrile

- Gradient Elution: A time-programmed gradient is employed to ensure the separation of **Lamalbid** from other components in the extract.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 240 nm
- Column Temperature: 25 °C
- Injection Volume: 10 µL

Sample Preparation:

- Dried and powdered plant material is extracted with a suitable solvent (e.g., aqueous or ethanolic-aqueous solutions).
- The extraction is typically performed using methods such as ultrasonication or maceration.
- The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

Workflow for HPLC-DAD Quantification of **Lamalbid**:



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Caption: Workflow for the quantification of **Lamalbid** using HPLC-DAD.

Conclusion and Future Directions

Lamalbid is an iridoid glycoside with established anti-inflammatory properties, particularly the inhibition of IL-8 secretion in human neutrophils. Its chemical structure and methods for its quantification have been well-documented. However, to fully realize its therapeutic potential, further research is warranted in several key areas. A thorough investigation into its mechanism of action is crucial to identify the specific signaling pathways it modulates. Additionally, more comprehensive studies on its physicochemical properties, bioavailability, and toxicological profile are necessary to support its development as a potential therapeutic agent. The synthesis of **Lamalbid** and its analogs could also open avenues for structure-activity relationship studies, potentially leading to the development of more potent and selective anti-inflammatory compounds.

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